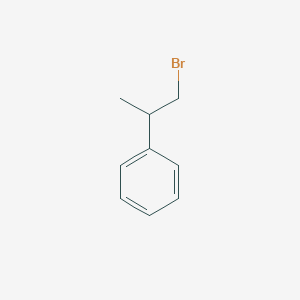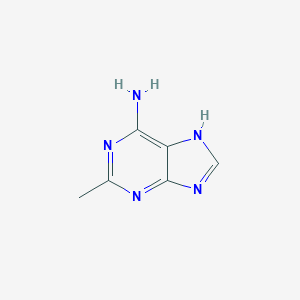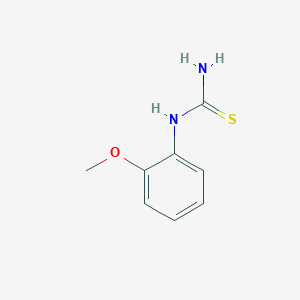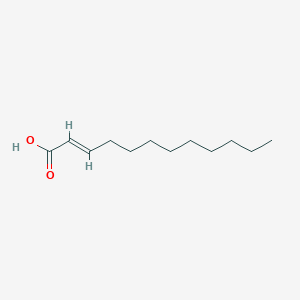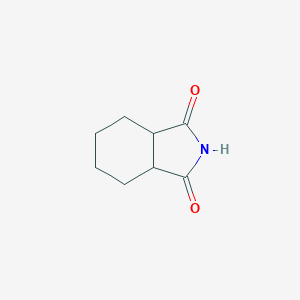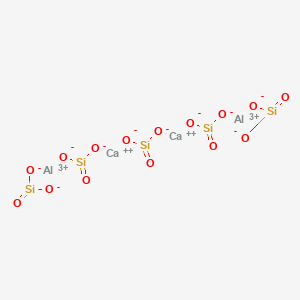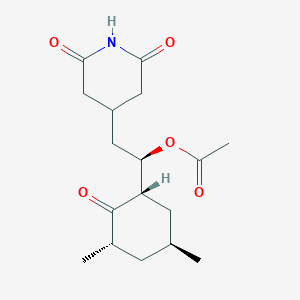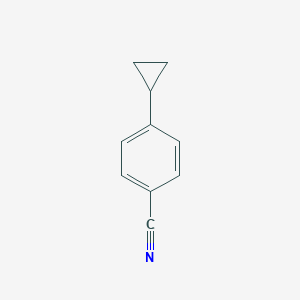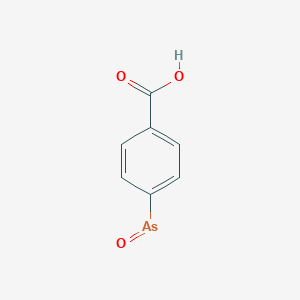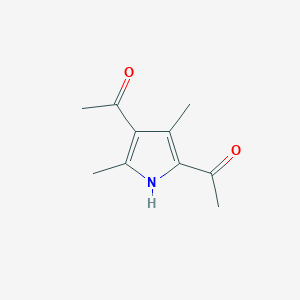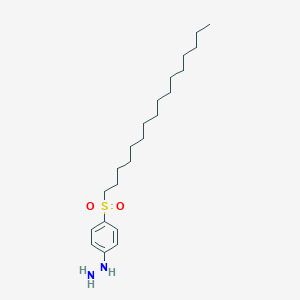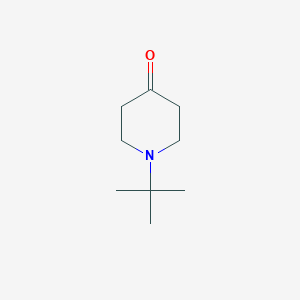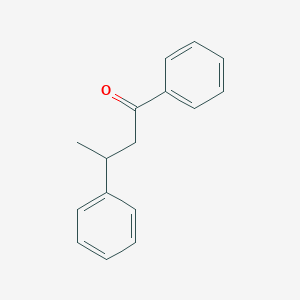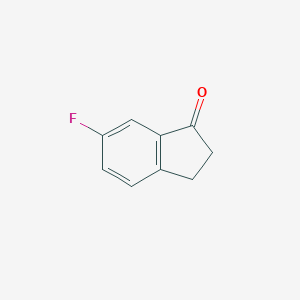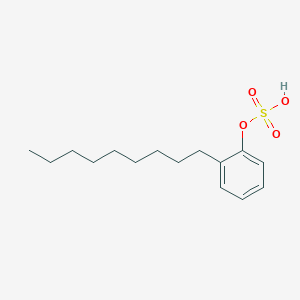
Nonylphenyl hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonylphenyl hydrogen sulphate (NPHS) is a chemical compound that is widely used in scientific research for its unique properties. NPHS is a surfactant that is commonly used in the synthesis of various compounds, and it has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Nonylphenyl hydrogen sulphate is not fully understood, but it is believed to act as a surfactant, reducing the surface tension of liquids and facilitating the formation of emulsions. Nonylphenyl hydrogen sulphate has also been found to have antimicrobial properties, and it may act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Nonylphenyl hydrogen sulphate has been found to have a range of biochemical and physiological effects. It has been shown to have estrogenic activity, which may have implications for its use in scientific research. Nonylphenyl hydrogen sulphate has also been found to have toxic effects on aquatic organisms, and it may pose a risk to the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nonylphenyl hydrogen sulphate has several advantages for use in lab experiments. It is a versatile surfactant that can be used in the synthesis of a wide range of compounds. However, Nonylphenyl hydrogen sulphate also has several limitations, including its potential toxicity and its estrogenic activity, which may complicate certain experiments.
Direcciones Futuras
There are several future directions for research on Nonylphenyl hydrogen sulphate. One area of interest is the development of new methods for synthesizing Nonylphenyl hydrogen sulphate that are more efficient and environmentally friendly. Another area of interest is the study of the potential health effects of Nonylphenyl hydrogen sulphate, particularly its estrogenic activity. Additionally, there is a need for further research on the environmental impact of Nonylphenyl hydrogen sulphate and its potential risks to aquatic organisms.
Métodos De Síntesis
Nonylphenyl hydrogen sulphate can be synthesized using a variety of methods, including the reaction of nonylphenol with sulphuric acid. This process involves the addition of nonylphenol to a mixture of sulphuric acid and water, followed by heating and stirring to create the desired product.
Aplicaciones Científicas De Investigación
Nonylphenyl hydrogen sulphate is commonly used in scientific research for a variety of applications. It is often used as a surfactant in the synthesis of various compounds, including polymers and detergents. Nonylphenyl hydrogen sulphate has also been used in the development of new materials, such as nanomaterials and biomaterials.
Propiedades
Número CAS |
1322-83-4 |
|---|---|
Nombre del producto |
Nonylphenyl hydrogen sulphate |
Fórmula molecular |
C15H24O4S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(2-nonylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19-20(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H,16,17,18) |
Clave InChI |
ORJDWQVKIMZEMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=CC=C1OS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1OS(=O)(=O)O |
Otros números CAS |
1322-83-4 |
Sinónimos |
nonylphenyl hydrogen sulphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



